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Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

regulator of intracellular signaling cascades.[1][2] It plays a pivotal role in modulating pathways

such as the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT, thereby influencing cell proliferation,

differentiation, survival, and migration.[1][3] Aberrant SHP2 activity, often resulting from gain-of-

function mutations, is implicated in the pathogenesis of various developmental disorders and

malignancies.[1][2] Consequently, SHP2 has emerged as a compelling therapeutic target in

oncology and other diseases.

SHP836 is an allosteric inhibitor of SHP2, binding to a distinct "tunnel" pocket formed at the

interface of the N-SH2, C-SH2, and PTP domains.[4] This binding stabilizes the auto-inhibited

conformation of SHP2, preventing its activation and subsequent downstream signaling.[4] With

a reported IC50 of 12 μM for the full-length SHP2 protein, SHP836 serves as a valuable tool for

investigating the cellular functions of SHP2.[5][6]

This application note provides detailed protocols for utilizing SHP836 in a variety of cellular

assays to probe its effects on SHP2 target engagement, cell viability, and downstream

signaling pathways.
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Table 1: In Vitro and Cellular Activity of SHP836
Parameter Value Cell Line Reference

Biochemical IC50

(Full-Length SHP2)
12 μM - [5][6]

Cellular pERK IC50 ~2.5 µM KYSE-520 [7]

Cellular Thermal Shift

(ΔTm)
1.9 °C (at 50 µM) HEK293T [8][9]

Table 2: Example Cellular Assay Results with SHP836
Treatment

Assay Cell Line
SHP836
Concentration

Result

Cell Proliferation

(CCK-8)
RPMI-8226 10 μM

45% inhibition after

48h

Colony Formation NCI-H929 5 μM
60% reduction in

colony number

Apoptosis (Annexin V) KYSE-520 20 μM
25% increase in

apoptotic cells

pERK Levels

(Western Blot)
KYSE-520 10 μM

70% reduction in

pERK/ERK ratio

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol is designed to verify the direct binding of SHP836 to SHP2 within intact cells by

measuring the thermal stabilization of the target protein.
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CETSA Workflow

Seed and culture cells

Treat cells with SHP836 or vehicle (DMSO)

Harvest and lyse cells

Heat lysate at a temperature gradient

Centrifuge to separate soluble and aggregated proteins

Collect supernatant (soluble fraction)

Analyze SHP2 levels by Western Blot or ELISA

Determine melting temperature (Tm)

Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
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Materials:

Cell line of interest (e.g., HEK293T, KYSE-520)

Complete cell culture medium

SHP836 (dissolved in DMSO)

Vehicle control (DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Thermal cycler or heating block

Centrifuge

SDS-PAGE and Western blotting reagents

Anti-SHP2 antibody

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Protocol:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat cells with the desired concentrations of SHP836 or vehicle (DMSO) for 1-4 hours.

Wash the cells with ice-cold PBS and harvest them.

Lyse the cells in lysis buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Aliquot the supernatant into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling at room temperature for 3 minutes.

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated

proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble SHP2 in each sample by Western blotting.

Quantify the band intensities and plot the percentage of soluble SHP2 as a function of

temperature to determine the melting curve and the melting temperature (Tm). An increase

in Tm in the SHP836-treated samples compared to the vehicle control indicates target

engagement.

Cell Proliferation Assay (CCK-8)
This protocol measures the effect of SHP836 on cell viability and proliferation.

Materials:

Cell line of interest

Complete cell culture medium

96-well plates

SHP836 (dissolved in DMSO)

Vehicle control (DMSO)

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.
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Treat the cells with a serial dilution of SHP836 or vehicle control.

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibitory effect of SHP836 on the phosphorylation of downstream

targets in the SHP2 signaling pathway, such as ERK.

Simplified SHP2-ERK Signaling Pathway

Receptor Tyrosine
Kinase (RTK) Grb2

SHP2

SOS1

Ras Raf MEK ERK

Dephosphorylates
inhibitory sites

SHP836

Click to download full resolution via product page

Caption: Inhibition of the SHP2-ERK signaling pathway by SHP836.

Materials:

Cell line of interest

Complete cell culture medium

SHP836 (dissolved in DMSO)
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Vehicle control (DMSO)

Growth factors (e.g., EGF, FGF) if required to stimulate the pathway

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE and Western blotting reagents

Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-SHP2, anti-GAPDH (or other loading

control)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Protocol:

Seed cells and grow them to 70-80% confluency.

Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.

Pre-treat the cells with various concentrations of SHP836 or vehicle for 1-4 hours.

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) if required.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the levels of phosphorylated proteins to the total

protein levels.

Troubleshooting
Issue Possible Cause Solution

No thermal shift observed in

CETSA

SHP836 concentration is too

low.

Increase the concentration of

SHP836 (up to 50 µM has

been reported).

Insufficient target engagement

in the chosen cell line.

Use a cell line known to be

sensitive to SHP2 inhibition.

Technical issues with the

heating or detection steps.

Verify the accuracy of the

thermal cycler and optimize

Western blot conditions.

High variability in cell

proliferation assay
Uneven cell seeding.

Ensure a single-cell

suspension and proper mixing

before seeding.

Edge effects in the 96-well

plate.

Avoid using the outer wells or

fill them with PBS.

No change in pERK levels
Cell line is not dependent on

SHP2 for ERK activation.

Use a cell line with known RTK

activation (e.g., KYSE-520).

Insufficient stimulation of the

pathway.

Optimize the concentration

and duration of growth factor

stimulation.

SHP836 concentration is too

low.

Perform a dose-response

experiment to determine the

optimal concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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